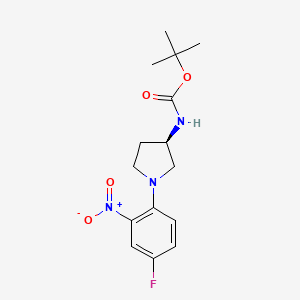

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-11-6-7-18(9-11)12-5-4-10(16)8-13(12)19(21)22/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,20)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUKZQHWCUKPH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and ®-tert-butyl 3-pyrrolidinecarboxylate.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Batch Reactors: For controlled nitration and coupling reactions.

Continuous Flow Reactors: To enhance reaction efficiency and product yield.

Automated Purification Systems: For large-scale purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 4-amino-2-fluorophenyl derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalyst: Potential use in asymmetric synthesis due to its chiral nature.

Biology

Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring may enhance binding affinity through steric effects. The carbamate group can act as a hydrogen bond donor or acceptor, influencing the compound’s overall binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate” can be elucidated through comparisons with the following analogs:

Positional Isomer: (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

- Structural Difference : The fluorine atom is at the 3-position of the phenyl ring instead of the 4-position.

- Stereoelectronic Interactions: The spatial orientation of the nitro and fluorine groups could affect π-stacking or dipole interactions in supramolecular systems.

- Commercial Data : This isomer (CAS 1233860-14-4) shares the same molecular formula and molar mass as the target compound but is distinct in regiochemistry .

Enantiomeric Pair: (S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

- Structural Difference : The (S)-configuration at the carbamate-bearing carbon creates an enantiomeric relationship.

- Implications :

- Biological Activity : Enantiomers often exhibit divergent pharmacological profiles. For example, one enantiomer may act as an agonist while the other is inert or antagonistic in enzyme inhibition.

- Synthetic Accessibility : The (S)-enantiomer is priced at $312.00/1g (95% purity), indicating commercial availability, whereas the (R)-isomer’s cost is undisclosed, possibly reflecting higher synthesis complexity .

Pyridine-Based Analog: (R)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidine-3-ylcarbamate

- Structural Difference : The phenyl ring is replaced with a 3-nitropyridin-2-yl group, introducing a nitrogen atom into the aromatic system.

- Coordination Chemistry: The pyridine moiety may participate in metal coordination, broadening utility in catalysis or metallodrug design.

- Commercial Data : Priced at $374.00/1g (95% purity), this analog’s higher cost may reflect additional synthetic steps or niche demand .

Phenoxy-Linked Analog: (R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

- Structural Difference: A phenoxy ether linkage replaces the direct pyrrolidine N-aryl bond.

- Implications: Conformational Flexibility: The ether bond increases rotational freedom, which could influence binding kinetics or metabolic stability.

- Commercial Data : Priced at $374.00/1g (95% purity), comparable to the pyridine analog .

Biological Activity

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate, a compound with the CAS number 1233860-32-6, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate is , and it features a pyrrolidine ring substituted with a fluoro-nitrophenyl group. This structural configuration is significant as it may influence the compound's interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds similar to (R)-tert-butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate. For instance, research on related compounds has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro and in vivo studies indicated that these compounds can synergistically enhance the effectiveness of existing treatments like benznidazole .

Table 1: Summary of Antiparasitic Activity

The proposed mechanism of action for (R)-tert-butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate involves interference with the metabolic pathways of parasites. The presence of the nitro group is particularly important as it may facilitate the generation of reactive intermediates that can damage parasite DNA and proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, shedding light on the potential applications of (R)-tert-butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate:

- Synergistic Effects with Existing Drugs : A study exploring the combination of trypanocidal compounds with benznidazole showed that certain derivatives exhibited enhanced efficacy in reducing parasitemia in murine models .

- Chemical Stability and Reactivity : Research into the chemical stability of similar carbamates has demonstrated that modifications to the substituent groups can significantly affect their reactivity and biological activity. This suggests that (R)-tert-butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate could be optimized for better performance against specific targets .

Q & A

Q. How can researchers optimize the synthesis of (R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate to improve yield and purity?

Methodological Answer: A stepwise synthetic approach is recommended, starting with functionalization of the pyrrolidine ring followed by coupling with the nitroaryl moiety. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically adjusted. For example, tert-butyl carbamate protection steps may require anhydrous conditions to avoid hydrolysis . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients optimized for polarity. Post-synthesis, characterize purity via NMR and NMR to confirm absence of unreacted starting materials or side products .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and confirming stereochemistry?

Methodological Answer:

- NMR Spectroscopy : NMR resolves proton environments (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons from the 4-fluoro-2-nitrophenyl moiety). NMR confirms carbamate carbonyl (~155 ppm) and quaternary carbons.

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., expected [M+H] for CHFNO: 340.1312).

- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm enantiomeric purity, critical for stereospecific applications .

Q. What are the recommended methods for assessing the compound’s solubility and stability under various experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (common stock solvent), methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify saturation points.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and analyze via HPLC to detect decomposition products (e.g., hydrolysis of the carbamate group). Store at -20°C under inert atmosphere to prolong shelf life .

Q. How can common impurities or byproducts formed during synthesis be identified and quantified?

Methodological Answer:

- HPLC-MS : Detect low-abundance impurities (e.g., de-fluorinated byproducts or incomplete nitro reduction products).

- NMR Spin-Saturation Transfer : Identify dynamic impurities in slow-exchange regimes.

- Reference Standards : Compare retention times and spectral data with known intermediates (e.g., tert-butyl pyrrolidine precursors) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine ring influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The (R)-configuration at the pyrrolidine ring affects spatial orientation of the carbamate and aryl groups, altering hydrogen-bonding and steric interactions. For example, enantioselective binding to enzymes can be evaluated via molecular docking simulations using crystallographic data from related carbamate-protein complexes. Experimental validation involves synthesizing both enantiomers and comparing inhibitory activity in enzyme assays .

Q. What computational modeling approaches can predict the compound’s conformation and guide derivative design?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize ground-state geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group for reduction).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability.

- Docking Studies : Use crystal structures of target proteins (e.g., kinases or GPCRs) to prioritize derivatives with enhanced binding affinity .

Q. What strategies are effective for functionalizing the pyrrolidine or aryl rings to modify the compound’s activity?

Methodological Answer:

- Pyrrolidine Modifications : Introduce substituents via Mitsunobu reaction (e.g., hydroxyl → sulfonyloxy groups) .

- Aryl Ring Functionalization : Perform Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biaryl derivatives) or nitro reduction followed by amidation.

- Protection/Deprotection : Use acid-labile tert-butyl groups to temporarily mask reactive sites during multi-step syntheses .

Q. How can X-ray crystallography resolve ambiguities in the compound’s three-dimensional structure?

Methodological Answer: Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect diffraction data (100 K) and solve the structure using direct methods. Refinement parameters (e.g., R-factor < 0.05) validate bond lengths and angles. For example, the tert-butyl group’s tetrahedral geometry and nitro group coplanarity with the aryl ring are critical for confirming stereoelectronic effects .

Q. What in vitro assays are appropriate for evaluating pharmacological activity, and how should purity be ensured?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based substrates to measure IC values (e.g., serine hydrolases).

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).

- Purity Assurance : Pre-test the compound via HPLC (≥95% purity) and LC-MS to exclude salts or solvents .

Q. How should researchers address contradictory data between spectroscopic results and computational predictions?

Methodological Answer: Reconcile discrepancies by:

- Variable Temperature NMR : Probe dynamic effects (e.g., rotamers) that may obscure NMR signals.

- DFT-NMR Comparison : Calculate chemical shifts for proposed conformers and match with experimental data.

- Crystallographic Validation : Use X-ray structures as a ground-truth reference for geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.